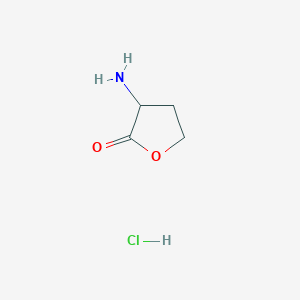

3-Aminodihydrofuran-2(3H)-one hydrochloride

Description

3-Aminodihydrofuran-2(3H)-one hydrochloride is a heterocyclic compound featuring a five-membered dihydrofuran ring with an amine substituent at the 3-position and a hydrochloride salt form. Its molecular formula is C₄H₈ClNO₂, with a molecular weight of 137.56 g/mol . The compound exists in enantiomeric forms:

- (S)-enantiomer: CAS 2185-03-7, specific rotation [α]D = −24.5° (c 0.10, H₂O) .

- (R)-enantiomer: CAS 104347-13-9 .

It is synthesized via established procedures, such as the hydrobromide salt synthesis described by Adams and VanderWerf, yielding a white solid with a melting point of 220–224°C (hydrobromide form) . The compound is hygroscopic and stored under inert atmosphere at room temperature . It is a derivative of homoserine lactone, a molecule implicated in bacterial quorum sensing .

Properties

IUPAC Name |

3-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCXPRYTLOQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminodihydrofuran-2(3H)-one hydrochloride typically involves the reaction of dihydrofuranone with an amine source under controlled conditions. One common method involves the use of ammonia or an amine derivative in the presence of a catalyst to facilitate the addition of the amino group to the dihydrofuranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Aminodihydrofuran-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted furanone derivatives.

Scientific Research Applications

Organic Synthesis

3-Aminodihydrofuran-2(3H)-one hydrochloride serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of diverse derivatives .

Research has highlighted the compound's potential biological activities , particularly its interactions with enzymes and receptors. Studies indicate that it may act as a quorum sensing (QS) inhibitor , showing promise in antibacterial applications by interfering with bacterial signaling pathways rather than exerting direct antibacterial effects .

Medicinal Chemistry

In medicinal research, this compound is investigated as a potential pharmaceutical intermediate or active ingredient. Its derivatives are being explored for their therapeutic potential, including antibacterial properties against pathogens like Chromobacterium violaceum, with IC50 values indicating significant inhibition of violacein production .

Material Science

The compound is also being utilized in the development of new materials and chemical processes, showcasing its versatility beyond traditional applications in organic chemistry and biology .

Case Study 1: Antibacterial Activity

In a study assessing the efficacy of various derivatives of 3-Aminodihydrofuran-2(3H)-one against Chromobacterium violaceum, certain compounds exhibited IC50 values ranging from 1.64 to 48.49 μM. This suggests their potential as lead structures for developing new QS inhibitors aimed at combating bacterial resistance.

Case Study 2: Synthesis of Derivatives

Research has demonstrated successful synthesis methods for γ-lactone derivatives through the coupling of 3-aminodihydrofuran-2-one hydrobromide with specific acyl chlorides. This highlights the compound's versatility in creating derivatives with varied biological activities, further supporting its application in drug discovery.

Mechanism of Action

The mechanism of action of 3-Aminodihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Key Observations :

- Ring Size and Strain: The five-membered dihydrofuran ring in 3-aminodihydrofuran-2(3H)-one hydrochloride has lower ring strain compared to the four-membered azetidine in methyl azetidine-2-carboxylate HCl. Piperidine derivatives (six-membered) offer greater conformational flexibility .

- Functional Groups: The acetyl group in 3-acetyldihydrofuran-2(3H)-one eliminates the amine’s nucleophilicity, reducing reactivity in substitution reactions compared to the amino derivative .

Enantiomeric and Salt Form Comparisons

Table 2: Enantiomer-Specific Properties

Key Observations :

Pharmacological and Industrial Relevance

- Homoserine Lactone Analogues : Used in microbiological studies for quorum sensing modulation .

Biological Activity

3-Aminodihydrofuran-2(3H)-one hydrochloride, a compound with the molecular formula and a molecular weight of 137.56 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for future research.

Synthesis

The compound is synthesized through various methods, often involving the coupling of 3-aminodihydrofuran-2-one derivatives with acyl chlorides. For instance, the synthesis of γ-lactone derivatives has been reported by coupling 3-aminodihydrofuran-2-one hydrobromide with specific acyl chlorides, showcasing its versatility in creating derivatives with varied biological activities .

Antibacterial Activity

The compound has shown promise in antibacterial applications, particularly as a quorum sensing (QS) inhibitor. In studies assessing its efficacy against Chromobacterium violaceum, it was observed that certain derivatives exhibited significant inhibition of violacein production, a marker for QS activity. For example, specific compounds derived from 3-aminodihydrofuran-2(3H)-one demonstrated IC50 values ranging from 1.64 to 48.49 μM, indicating their potential as lead structures for developing new QS inhibitors .

The proposed mechanism involves the interference with bacterial signaling pathways rather than direct antibacterial action. This is critical in understanding how these compounds can be utilized to combat bacterial resistance by disrupting communication among bacterial populations .

Structure-Activity Relationships (SAR)

Research into the SAR of 3-aminodihydrofuran derivatives has revealed that modifications at specific positions significantly influence biological activity. Compounds with longer alkyl chains or those substituted with aryl groups demonstrated enhanced inhibitory effects on violacein production. Notably, ortho-substituted aryl groups with electron-withdrawing characteristics were found to be particularly effective compared to para or meta substitutions .

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that while it may have beneficial effects in certain concentrations, it also exhibits harmful effects on aquatic life, necessitating careful handling and application in pharmacological contexts .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Quorum Sensing Inhibition : A study highlighted that derivatives of this compound inhibited violacein production effectively, suggesting potential applications in preventing biofilm formation in pathogenic bacteria .

- NAAA Inhibition : Further research investigated the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by compounds derived from this scaffold. The findings indicated that some derivatives could irreversibly inhibit NAAA through covalent modification mechanisms .

Q & A

Q. What are the optimized synthetic routes for 3-Aminodihydrofuran-2(3H)-one hydrochloride, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor amines under acidic conditions. For example, (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide (a structurally related compound) was synthesized with a 75% yield using a literature procedure involving controlled temperature (reflux in HBr/AcOH) and purification via recrystallization . Key parameters:

- Reaction Time : 12–24 hours.

- Temperature : 80–100°C.

- Purification : Recrystallization from ethanol/water mixtures.

- Yield Optimization : Use stoichiometric HBr or HCl for salt formation and monitor pH to prevent racemization.

| Parameter | Value | Reference |

|---|---|---|

| Yield | 75% | |

| Melting Point | 220–224°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Peaks at δ 8.76 (3H, s, NH₃⁺), 4.45 (1H, t, furan ring proton), and 2.30–2.55 (m, CH₂ groups) confirm the structure .

- EI-MS : A molecular ion peak at m/z = 102.1 [M+H]⁺ validates the molecular weight .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity analysis (≥98%) .

Q. What are the solubility properties and storage requirements?

- Methodological Answer :

- Solubility : Slightly soluble in water; highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- Storage : Store at 2–8°C in airtight, moisture-resistant containers due to hygroscopicity. Avoid exposure to light .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are recommended?

- Methodological Answer :

- Chiral Synthesis : Use enantiopure starting materials (e.g., (S)-amino acids) and monitor optical rotation ([α]D = −24.5° for the S-enantiomer) .

- Resolution Methods :

- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with chiral counterions (e.g., L-tartaric acid) .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC:

- Acidic Conditions (pH < 3) : Stable; minimal degradation.

- Alkaline Conditions (pH > 10) : Hydrolysis of the lactone ring, forming 3-aminofuran carboxylic acid .

- Degradation Analysis : Use LC-MS to identify fragments (e.g., m/z = 85.1 for hydrolyzed products).

Q. What are the acute toxicity profiles, and what safety protocols are critical for handling?

- Methodological Answer :

- Toxicity Data : Intravenous LD₅₀ in mice = 770 mg/kg, indicating moderate toxicity .

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with inert material .

| Toxicity Parameter | Value | Reference |

|---|---|---|

| LD₅₀ (IV, mouse) | 770 mg/kg |

Q. How can the compound be applied in mechanistic studies, such as quorum sensing inhibition?

- Methodological Answer :

- Biological Activity : Homoserine lactone derivatives (structural analogs) inhibit quorum sensing in Chromobacterium violaceum by competitively binding to LuxR-type receptors .

- Experimental Design :

Prepare derivatives with varying alkyl chain lengths.

Assess bioactivity using violacein inhibition assays (IC₅₀ values).

Validate binding via molecular docking (e.g., AutoDock Vina) .

Data Contradiction Analysis

-

Solubility Discrepancies : While reports slight water solubility, other analogs (e.g., hydrobromide salts) show higher solubility in polar solvents. This may arise from counterion effects (Cl⁻ vs. Br⁻) or crystallinity differences. Researchers should empirically test solubility for specific batches .

-

Spectral Variations : Differences in NMR shifts (e.g., NH₃⁺ proton at δ 8.76 vs. δ 8.5 in other studies) may reflect solvent (DMSO-d₆ vs. D₂O) or salt form (HCl vs. HBr). Always report solvent and instrument parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.